1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
Properties
IUPAC Name |
1-ethyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-4-10-8(12)11-7-9(2,13)5-6-14-3/h13H,4-7H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPJOIHFAVTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of new substituted urea derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of hydroxy , methylthio , and ethylurea groups. Key structural analogs include:
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|
| 1-Ethyl-3-(2-hydroxyethyl)urea | Hydroxyethyl, urea | 132.16 | -1.2 |
| 1-Ethyl-3-(4-methylthiobutyl)urea | Methylthio, urea (no hydroxyl) | 218.34 | 1.8 |
| 1-Ethyl-3-(2-hydroxy-3-mercaptopropyl)urea | Hydroxy, thiol (-SH) | 194.28 | -0.5 |
Notes: LogP values (octanol-water partition coefficient) were estimated using ChemAxon software.
- Hydroxy Group Impact : The hydroxyl group in the target compound increases hydrophilicity compared to the purely alkyl-substituted 1-Ethyl-3-(4-methylthiobutyl)urea (LogP difference: ~2.0). This may enhance aqueous solubility but reduce membrane permeability .
- Methylthio vs. Thiol : Replacing the thiol (-SH) in 1-Ethyl-3-(2-hydroxy-3-mercaptopropyl)urea with a methylthio group eliminates thiol-related oxidative instability and odor issues, as seen in sulfur-containing aroma compounds like methanethiol and dimethyl sulfide .
Reactivity and Stability
- Hydrolytic Stability : The methylthio group is less reactive toward nucleophilic substitution than thiols, improving stability under acidic or basic conditions compared to thiol-containing ureas.
- Oxidation Sensitivity : Unlike thiols, methylthio groups are resistant to oxidation, avoiding disulfide formation—a critical advantage in pharmaceutical formulations .
Research Findings and Analytical Data
Spectroscopic Characterization
Biological Activity
1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a urea group, which is commonly associated with biological activity, particularly in the modulation of enzyme functions.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme systems and cellular pathways. Research indicates that it may act as an inhibitor of certain protein methyltransferases, which play crucial roles in gene expression and cellular signaling pathways.
Key Mechanisms:
- Inhibition of Methyltransferases : The compound shows potential as an inhibitor for enzymes involved in methylation processes, which are critical for regulating gene expression and maintaining cellular homeostasis.
- Oxidative Stress Modulation : Studies suggest that it may also influence oxidative stress markers, thereby providing protective effects against cellular damage.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to reduce levels of reactive oxygen species (ROS) in cell cultures. For instance, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in ROS levels, indicating its antioxidant potential.
| Concentration (µM) | ROS Level (Relative Units) |
|---|---|
| 0 | 1.00 |
| 10 | 0.85 |
| 50 | 0.65 |
| 100 | 0.45 |
In Vivo Studies
A notable study evaluated the compound’s effect on renal ischemia/reperfusion injury in animal models. The results indicated significant improvements in renal function markers such as serum creatinine and urea levels.
| Treatment Group | Serum Creatinine (mg/dL) | Serum Urea (mg/dL) |
|---|---|---|
| Control | 3.18 | 92.17 |
| Compound Treatment | 1.05 | 37.41 |
Histopathological examinations revealed that treated subjects exhibited normal renal architecture compared to controls, which showed signs of damage.
Case Studies
- Renal Protection : A study published in a peer-reviewed journal highlighted the protective effects of the compound against renal damage during ischemic events. The compound was shown to significantly lower markers of oxidative stress and improve histological outcomes.
- Cancer Cell Line Studies : In cancer research, the compound demonstrated selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting its potential as a therapeutic agent with fewer side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
